REACTION_CXSMILES
|
N([O-])=O.[Na+].N[C:6]1[C:14]2[O:13][C:12]([CH3:16])([CH3:15])[CH2:11][C:10]=2[CH:9]=[CH:8][CH:7]=1.[S:17](=[O:21])(=O)(O)[OH:18].[ClH:22].S(=O)=O>O.ClCCCC.C(O)(=O)C>[CH3:15][C:12]1([CH3:16])[CH2:11][C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([S:17]([Cl:22])(=[O:21])=[O:18])[C:14]=2[O:13]1 |f:0.1|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
ClCCCC
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
32.6 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=2CC(OC21)(C)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
diazonium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
cupric chloride dihydrate
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for about 0.4 hour at 0° to 5° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled 0° to 5° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred about 1 hour at 15° to 25° C
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
heated at 35° C. for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
WASH
|
Details
|
washed with saturated aqueous NaHCO3 and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate for 0.5 hour
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure at less than 45° C.
|
Reaction Time |
0.4 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC2=C(C1)C=CC=C2S(=O)(=O)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |